3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide
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Overview
Description
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide is an organic compound characterized by the presence of a biphenyl group attached to a propanimine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide typically involves the reaction of biphenyl derivatives with appropriate reagents under controlled conditions. One common method involves the use of biphenyl-4-carbaldehyde as a starting material, which undergoes a series of reactions including condensation and oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and other advanced methods may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The biphenyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can produce various biphenyl derivatives .
Scientific Research Applications
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carbaldehyde: A precursor in the synthesis of 3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide.
Biphenyl derivatives: Various derivatives with different functional groups attached to the biphenyl core, each with unique properties and applications.
Uniqueness
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine oxide |
InChI |
InChI=1S/C16H15NO2/c1-17(19)12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChI Key |
LULQNUWRFIBRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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